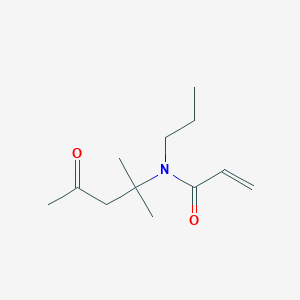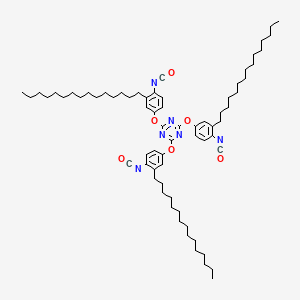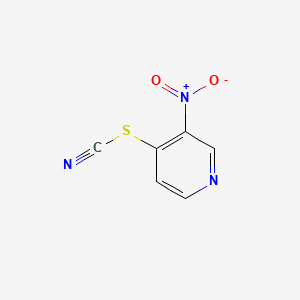![molecular formula C18H13NO4 B14336003 2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid CAS No. 95731-13-8](/img/structure/B14336003.png)
2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxy-2-naphthamido)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further connected to a benzoic acid moiety through an amide linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-naphthamido)benzoic acid typically involves the carboxylation of 2-naphthol through the Kolbe-Schmitt reaction. This reaction involves the treatment of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a strong base, such as sodium hydroxide . The resulting product is then subjected to further reactions to introduce the amide linkage and the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxy-2-naphthamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives and reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3-Hydroxy-2-naphthamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxy-2-naphthamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide linkage play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .
Comparación Con Compuestos Similares
2-(3-Hydroxy-2-naphthamido)benzoic acid can be compared with other hydroxybenzoic acids and naphthoic acids:
3-Hydroxy-2-naphthoic acid: Similar in structure but lacks the amide linkage, making it less versatile in certain applications.
Salicylic acid: Another hydroxybenzoic acid with well-known anti-inflammatory properties but different structural features.
Gentisic acid: A hydroxybenzoic acid with antioxidant properties but different substitution patterns on the aromatic ring.
The unique combination of the hydroxyl group, amide linkage, and benzoic acid moiety in 2-(3-Hydroxy-2-naphthamido)benzoic acid makes it a versatile compound with diverse applications and potential for further research.
Propiedades
Número CAS |
95731-13-8 |
|---|---|
Fórmula molecular |
C18H13NO4 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
2-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C18H13NO4/c20-16-10-12-6-2-1-5-11(12)9-14(16)17(21)19-15-8-4-3-7-13(15)18(22)23/h1-10,20H,(H,19,21)(H,22,23) |
Clave InChI |
TXVFVWJJCLNGRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
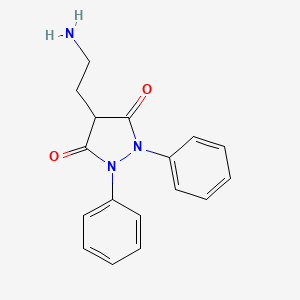

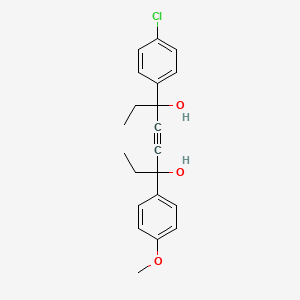



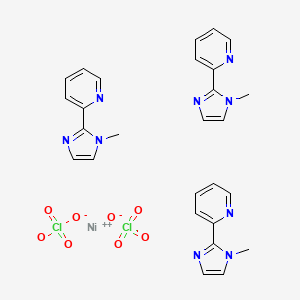
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)

